![molecular formula C20H12N4O2 B606853 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carbonsäure CAS No. 1009821-06-0](/img/structure/B606853.png)
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carbonsäure
Übersicht
Beschreibung
CX5011 is a highly selective and potent inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Overexpression of CK2 has been linked to multiple cancer types, making it a significant target for cancer therapy .
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antimalarial Activity :
Recent studies have indicated that quinoline derivatives exhibit antimalarial properties. For instance, compounds similar to 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid have shown effectiveness against Plasmodium species by modulating oxidative stress and enhancing antioxidant defenses in infected erythrocytes. This activity has been demonstrated in murine models, where the compounds significantly reduced parasitemia levels and improved survival rates of infected subjects . -
Inhibition of Kinase Activity :
The compound has been explored as a potential inhibitor of CK2 (Casein Kinase 2), an enzyme implicated in various cancers. Research indicates that modifications to the pyrimido[4,5-c]quinoline structure can enhance its potency as a kinase inhibitor. For example, derivatives have been synthesized that maintain aqueous solubility while exhibiting IC50 values less than 1 µM against CK2 . -
Antiviral Properties :
Emerging research suggests that analogs of this compound may possess antiviral activities. The structural modifications allow for interactions with viral proteins, potentially inhibiting viral replication processes. Studies are ongoing to evaluate these effects in vitro and in vivo .
Case Study 1: Antimalarial Efficacy
A study evaluated the effects of a related quinoline derivative on oxidative stress markers in Plasmodium berghei-infected mice. The results indicated that the compound significantly decreased lipid peroxidation and increased the activity of superoxide dismutase (SOD), suggesting a protective mechanism against hemolysis caused by malaria infection .
Case Study 2: Kinase Inhibition
Research focused on synthesizing various analogs of pyrimido[4,5-c]quinoline derivatives to assess their inhibitory effects on CK2 activity. Among these, specific compounds demonstrated enhanced cellular potency and selectivity towards CK2, indicating their potential as therapeutic agents in cancer treatment .
Wirkmechanismus
Target of Action
The primary target of 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, also known as CX-5011 free acid, is Protein Kinase CK2 . Protein Kinase CK2 is a pro-survival kinase, and its overexpression has been well documented for multiple cancer indications .
Mode of Action
The exact mechanism of action of CX-5011 free acid is still under investigation. It is believed to involve binding to the atp-binding pocket of protein kinase ck2. This prevents ATP (adenosine triphosphate) from binding, thereby inhibiting CK2 activity.
Biochemical Pathways
The inhibition of Protein Kinase CK2 by CX-5011 free acid affects various biochemical pathways. It produces significant anti-proliferative effects against a panel of cancer cell lines . It also induces apoptosis in certain cells, as shown by positive staining for Annexin-V and JC-1 .
Pharmacokinetics
CX-5011 free acid has a promising oral pharmacokinetic profile. In rats, it has a bioavailability of 44% and a half-life of 6.4 hours . In dogs, it has a bioavailability of 44% and a half-life of 3.3 hours .
Result of Action
The action of CX-5011 free acid results in molecular and cellular effects. It induces cell cycle accumulation in G1 in certain cells . It also demonstrates clear anti-tumoral activity in vivo against certain xenografts, where a strong correlation between tumoral CK2 activity and dose-responsive efficacy was found .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CX5011 involves the preparation of a pyrimido[4,5-c]quinoline-8-carboxylic acid derivative. The key steps include the formation of the pyrimidoquinoline core and subsequent functionalization to introduce the carboxylic acid group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of CX5011 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound’s consistency and quality .
Types of Reactions:
Oxidation: CX5011 can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
CX4945: Another potent CK2 inhibitor with similar selectivity and efficacy.
Silmitasertib: A CK2 inhibitor with a different chemical structure but similar inhibitory effects on CK2.
Uniqueness of CX5011: CX5011 is unique due to its dual efficacy as a CK2 inhibitor and methuosis inducer. It is four times more potent than its parental compound, CX4945, in inducing methuosis. This dual mechanism of action makes CX5011 a promising candidate for cancer therapy .
Biologische Aktivität
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C20H12N4O2
- Molecular Weight : 362.3 g/mol
- CAS Number : 1009821-06-0
Antibacterial Activity
Research indicates that derivatives of pyrimido[4,5-c]quinoline, including 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid, exhibit notable antibacterial activity against various strains of bacteria.
Antibacterial Efficacy
A study evaluated the compound's efficacy against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (S. aureus) | 64 μg/mL |
Escherichia coli (E. coli) | 128 μg/mL |
Bacillus subtilis (B. subtilis) | >256 μg/mL |
Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |
Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |
The compound demonstrated significant activity against S. aureus and E. coli, with MIC values indicating effective inhibition at relatively low concentrations compared to other tested compounds .
Structure-Activity Relationship
The study highlighted that structural modifications significantly influenced antibacterial activity. Compounds with longer side chains exhibited enhanced efficacy, particularly against Gram-positive bacteria like S. aureus. Conversely, flexible chain amino groups improved activity against E. coli .
Anticancer Activity
The anticancer potential of 5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid has also been explored in various studies, particularly its effects on lung adenocarcinoma cells (A549).
Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects on A549 cells using the MTT assay, comparing the compound's activity to standard chemotherapeutics like cisplatin. The findings are summarized in Table 2.
Compound | IC50 (μM) | Relative Activity to Cisplatin |
---|---|---|
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid | 50 | Moderate |
Cisplatin | 10 | High |
The compound exhibited moderate cytotoxicity with an IC50 value of 50 μM against A549 cells, suggesting potential as a therapeutic agent in cancer treatment while maintaining a favorable safety profile compared to traditional chemotherapeutics .
Case Studies and Research Findings
- Antibacterial Activity : A study on quinoline derivatives found that modifications at the amine position significantly increased antibacterial potency against multi-drug resistant strains, emphasizing the importance of structural features in developing effective antimicrobial agents .
- Anticancer Properties : Another investigation into quinoline derivatives demonstrated that certain structural modifications not only enhanced anticancer activity but also minimized cytotoxic effects on non-cancerous cells, indicating a promising therapeutic window for further development .
Eigenschaften
IUPAC Name |
5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19/h1,3-11H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGFPNFAFSFDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=CN=CN=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143603 | |
Record name | CX-5011 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009821-06-0 | |
Record name | CX-5011 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009821060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CX-5011 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-5011 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY6276ICQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.